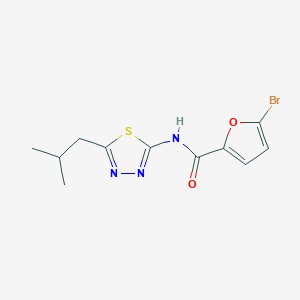
5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan-carboxamides It features a bromine atom attached to the furan ring and an isobutyl group attached to a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with furan-2-carboxylic acid, which undergoes bromination to introduce the bromine atom. Subsequently, the thiadiazole ring is constructed through a cyclization reaction involving thiosemicarbazide and isobutyl isocyanate. The final step involves coupling the brominated furan with the thiadiazole derivative under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻) and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom, such as furan-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Research has indicated that derivatives of this compound may possess pharmacological properties, such as anti-inflammatory and anticancer activities. These properties make it a valuable compound in the development of new medications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 5-bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
5-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
5-Bromo-N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Uniqueness: 5-Bromo-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide stands out due to its isobutyl group, which imparts unique chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This difference in structure can lead to variations in reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
5-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-6(2)5-9-14-15-11(18-9)13-10(16)7-3-4-8(12)17-7/h3-4,6H,5H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPDYXIUWKSIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














